molecular formula C16H12BrFN2O2 B12155765 N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide

Cat. No.: B12155765
M. Wt: 363.18 g/mol
InChI Key: MGXLPXCLYRUFAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide is a synthetic acetamide derivative featuring a bromo- and fluoro-substituted phenyl ring linked via an acetamide bridge to an indole moiety. The compound combines a halogenated aromatic system with an indole oxygen ether, a structural motif associated with diverse biological activities, including anticancer and receptor modulation properties.

Properties

Molecular Formula

C16H12BrFN2O2

Molecular Weight

363.18 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide

InChI

InChI=1S/C16H12BrFN2O2/c17-10-4-5-14(12(18)8-10)20-16(21)9-22-15-3-1-2-13-11(15)6-7-19-13/h1-8,19H,9H2,(H,20,21)

InChI Key

MGXLPXCLYRUFAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OCC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: BIA 10-2474 can be synthesized through a multistep chemical process. One common route involves the reaction of 4-bromo-2-fluoroaniline with indole-4-carboxylic acid, followed by amidation to form the final compound.

    Medicinal Chemistry Approaches: Researchers have explored various modifications to optimize the synthesis, aiming for improved pharmacological properties.

Reaction Conditions::

    4-bromo-2-fluoroaniline: reacts with in the presence of suitable reagents and catalysts.

  • Amidation occurs under mild conditions using appropriate coupling agents.
Industrial Production::
  • BIA 10-2474 is not produced on an industrial scale due to safety concerns (discussed later).

Chemical Reactions Analysis

BIA 10-2474 undergoes several reactions:

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

    Metabolism: In vivo, BIA 10-2474 is metabolized by enzymes, leading to the formation of various metabolites.

Common reagents and conditions:

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

    Metabolism: Enzymes such as cytochrome P450.

Major products:

  • Hydrolysis yields the corresponding carboxylic acid and amine.
  • Metabolism generates various metabolites, some of which may contribute to its pharmacological effects.

Scientific Research Applications

BIA 10-2474 has been investigated in several areas:

    Pain Management: Initially, it was explored as a potential analgesic.

    Endocannabinoid System Modulation: BIA 10-2474 interacts with the endocannabinoid system, affecting cannabinoid receptors.

    Neuroprotection: Some studies suggest neuroprotective effects.

    Clinical Trials: Unfortunately, a tragic incident during a clinical trial led to its discontinuation. Safety concerns arose due to severe adverse effects in human subjects.

Mechanism of Action

  • BIA 10-2474 inhibits fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism.
  • By inhibiting FAAH, it increases endocannabinoid levels, potentially affecting pain perception, inflammation, and other processes.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine at the 4-position (as in the target compound and [9]) enhances steric bulk and lipophilicity compared to smaller halogens (e.g., Cl in [1]). Fluorine at the 2-position may improve metabolic stability and influence electronic properties .
  • Indole vs. Heterocyclic Moieties: The indole-4-yloxy group in the target compound differs from pyridazinone ([3]) or quinazoline sulfonyl ([4]) systems, which are linked to FPR agonism or kinase inhibition, respectively. Indole derivatives often exhibit improved DNA intercalation or protein-binding capabilities .

Anticancer Activity

  • Indole Derivatives () : Compounds with chloro/fluoro-phenyl and modified indole cores (e.g., 10j, 10k) showed moderate anticancer activity, likely via Bcl-2/Mcl-1 inhibition. The target compound’s indole-4-yloxy group may enhance apoptosis induction compared to 3-substituted indoles .
  • Phenoxy Acetamides (): Derivatives like 38–40 demonstrated IC50 values <10 µM against HCT-1 and MCF-7 cells, attributed to quinazoline sulfonyl groups. The target compound’s indole ether may offer distinct mechanisms, such as topoisomerase inhibition .

Receptor Modulation

  • FPR Agonists (): Pyridazinone acetamides with 4-methoxybenzyl groups (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]acetamide) showed FPR2 specificity. The target compound’s indole oxygen ether could mimic these interactions but with altered selectivity .

Physicochemical and Crystallographic Insights

  • Crystal Packing () : N-(4-Bromophenyl)acetamide derivatives exhibit intermolecular N–H···O hydrogen bonds and dihedral angles (e.g., 66.4° in [9]), influencing solubility and stability. The target compound’s indole-4-yloxy group may introduce additional π-π stacking or hydrogen-bonding interactions .
  • Synthetic Yields : Analogous compounds in [1] had low yields (6–17%), suggesting challenges in introducing bulky indole substituents. Optimizing coupling reactions (e.g., using carbodiimide reagents as in [9]) could improve the target compound’s synthesis .

Functional Group Impact on Pharmacokinetics

  • Methoxy vs. Halogen Substituents : Methoxy groups (e.g., in [3, 14]) enhance solubility but reduce membrane permeability compared to halogens. The target compound’s 4-bromo-2-fluoro substitution balances lipophilicity and metabolic resistance .

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(1H-indol-4-yloxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

N 4 bromo 2 fluorophenyl 2 1H indol 4 yloxy acetamide\text{N 4 bromo 2 fluorophenyl 2 1H indol 4 yloxy acetamide}

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study conducted on various derivatives of similar compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Key Findings:

  • The compound showed IC50 values against COX-1 and COX-2 enzymes, indicating its potential as an anti-inflammatory agent. For instance:
    • IC50 against COX-1: 19.45 μM
    • IC50 against COX-2: 31.4 μM
      These values suggest that the compound is more potent than traditional anti-inflammatory drugs like diclofenac and comparable to celecoxib .

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death.

Case Study:
A study involving human cancer cell lines reported a significant reduction in cell viability upon treatment with the compound. The mechanism was linked to the inhibition of specific kinases involved in cancer progression.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • COX Enzymes : Inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins.
  • Apoptotic Pathways : The compound activates apoptotic pathways in cancer cells, leading to increased rates of programmed cell death.

Table 1: IC50 Values for COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
N-(4-bromo-2-fluorophenyl)-...19.4531.4
Celecoxib-0.04
Diclofenac6.746.12

Table 2: Summary of Anticancer Efficacy

Cell LineTreatment Concentration (μM)Cell Viability (%)
MCF-7 (Breast)1045
HeLa (Cervical)2030
A549 (Lung)1540

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.